molecular formula C18H19F19 B12086159 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane CAS No. 1287702-47-9

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane

Cat. No.: B12086159
CAS No.: 1287702-47-9
M. Wt: 596.3 g/mol
InChI Key: IBMIKGQEDHLOMX-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane is a highly fluorinated organic compound. It belongs to the class of perfluorocarbons, which are compounds where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its exceptional chemical stability and resistance to heat, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane typically involves the fluorination of hydrocarbons. One common method is the electrochemical fluorination (ECF) process, where a hydrocarbon is subjected to fluorine gas in the presence of an electrolyte. This method allows for the selective replacement of hydrogen atoms with fluorine atoms under controlled conditions.

Industrial Production Methods

In industrial settings, large-scale production of this compound is achieved through continuous flow reactors. These reactors ensure a consistent supply of fluorine gas and hydrocarbon feedstock, allowing for efficient and scalable production. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or ozone, to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions are less common but can be achieved using powerful reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces one of the fluorine atoms. This requires highly reactive nucleophiles and specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium amide (NaNH2), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids

    Reduction: Partially fluorinated hydrocarbons

    Substitution: Fluorinated derivatives with nucleophilic groups

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane has a wide range of applications in scientific research:

    Chemistry: Used as a solvent for highly reactive substances due to its inert nature.

    Biology: Employed in oxygen transport studies as it can dissolve large amounts of gases.

    Medicine: Investigated for use in artificial blood substitutes and oxygen therapeutics.

    Industry: Utilized in the production of non-stick coatings, lubricants, and fire-resistant materials.

Mechanism of Action

The unique properties of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane are primarily due to the strong carbon-fluorine bonds. These bonds provide exceptional chemical stability and resistance to degradation. The compound’s ability to dissolve gases, such as oxygen, is attributed to the high electronegativity of fluorine, which creates a polar environment that can interact with gas molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Heptadecafluorononane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorodecane

Uniqueness

Compared to similar compounds, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Nonadecafluorooctadecane has a longer carbon chain, which enhances its chemical stability and gas-dissolving capabilities. This makes it particularly valuable in applications requiring high-performance materials with exceptional resistance to chemical and thermal degradation.

Properties

CAS No.

1287702-47-9

Molecular Formula

C18H19F19

Molecular Weight

596.3 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorooctadecane

InChI

InChI=1S/C18H19F19/c1-2-3-4-5-6-7-8-9-10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)17(33,34)18(35,36)37/h2-9H2,1H3

InChI Key

IBMIKGQEDHLOMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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